molecular formula C21H17NO2S B11589133 10-(2-ethoxybenzoyl)-10H-phenothiazine

10-(2-ethoxybenzoyl)-10H-phenothiazine

Cat. No.: B11589133
M. Wt: 347.4 g/mol
InChI Key: GWVDYOHXLPCVGH-UHFFFAOYSA-N
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Description

10-(2-ethoxybenzoyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of an ethoxybenzoyl group attached to the phenothiazine core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-ethoxybenzoyl)-10H-phenothiazine typically involves the acylation of phenothiazine with 2-ethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(2-ethoxybenzoyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenothiazine derivatives.

Scientific Research Applications

10-(2-ethoxybenzoyl)-10H-phenothiazine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antipsychotic and anti-inflammatory drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(2-ethoxybenzoyl)-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antipsychotic effects could be attributed to its interaction with dopamine receptors, while its anti-inflammatory properties might involve the inhibition of cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic agent.

Uniqueness

10-(2-ethoxybenzoyl)-10H-phenothiazine is unique due to the presence of the ethoxybenzoyl group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound and other derivatives .

Properties

Molecular Formula

C21H17NO2S

Molecular Weight

347.4 g/mol

IUPAC Name

(2-ethoxyphenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C21H17NO2S/c1-2-24-18-12-6-3-9-15(18)21(23)22-16-10-4-7-13-19(16)25-20-14-8-5-11-17(20)22/h3-14H,2H2,1H3

InChI Key

GWVDYOHXLPCVGH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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